Fmoc-homocyclohexyl-D-alanine: A Technical Overview for Advanced Peptide Synthesis
Fmoc-homocyclohexyl-D-alanine: A Technical Overview for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-homocyclohexyl-D-alanine is a synthetic amino acid derivative that serves as a crucial building block in the development of novel peptide-based therapeutics. Its unique structural features, particularly the homocyclohexyl side chain, impart desirable properties to synthetic peptides, including enhanced stability and bioavailability. This technical guide provides a comprehensive overview of the known properties, applications, and relevant experimental methodologies associated with Fmoc-homocyclohexyl-D-alanine.
Core Properties and Specifications
Fmoc-homocyclohexyl-D-alanine is a non-proteinogenic amino acid characterized by an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a homocyclohexyl side chain. The Fmoc group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS). The bulky and hydrophobic homocyclohexyl group contributes to increased metabolic stability and can enhance interactions with biological targets.
Physicochemical Data
Quantitative data for Fmoc-homocyclohexyl-D-alanine is primarily available from chemical suppliers. It is important to note that some data is more readily available for the corresponding L-isomer, which is provided here for comparison. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.[1][2]
Table 1: Physicochemical Properties of Fmoc-homocyclohexyl-D-alanine
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉NO₄ | [2] |
| Molecular Weight | 407.50 g/mol | [2] |
| Appearance | White powder | Chem-Impex |
| Optical Rotation ([α]D²⁰) | +7.5 ± 2º (c=1 in DMF) | [3] |
| Storage Conditions | 0-8°C | Chem-Impex |
Table 2: Comparative Physicochemical Properties of Fmoc-homocyclohexyl-L-alanine
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉NO₄ | [4] |
| Molecular Weight | 407.5 g/mol | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Boiling Point | 618.1°C at 760 mmHg | [4] |
| Flash Point | 327.6 ± 26.8 °C | [4] |
| Refractive Index | 1.583 | [4] |
| Optical Rotation ([α]D²⁰) | -8 ± 1º (c=1 in DMF) | [5] |
Applications in Research and Drug Development
The primary application of Fmoc-homocyclohexyl-D-alanine is as a building block in solid-phase peptide synthesis.[3] Its incorporation into peptide sequences is a strategic choice to enhance the therapeutic potential of the resulting peptide.
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Peptide Synthesis: The Fmoc protecting group allows for its seamless integration into standard SPPS workflows. The bulky side chain can improve the stability and bioavailability of peptides.[3]
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Drug Development: The unique structure is beneficial in designing novel pharmaceuticals. The enhanced hydrophobic properties can lead to improved pharmacokinetics of peptide drugs.[3]
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Neuroscience Research: This amino acid is utilized in studies involving neuropeptides, aiding in the understanding of their roles in neurological functions and disorders.[3]
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Materials Science: The properties of this compound make it suitable for creating advanced materials like hydrogels, which have applications in drug delivery and tissue engineering.[3]
The introduction of a D-amino acid, such as Fmoc-homocyclohexyl-D-alanine, into a peptide chain fundamentally alters its susceptibility to enzymatic degradation. Proteases, which are highly stereospecific, are generally unable to cleave peptide bonds involving D-amino acids. This increased resistance to proteolysis prolongs the half-life of the peptide therapeutic in vivo. Furthermore, the hydrophobic nature of the homocyclohexyl side chain can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target receptors.
Caption: Logical workflow illustrating how the properties of Fmoc-homocyclohexyl-D-alanine contribute to enhanced therapeutic peptide characteristics.
Experimental Protocols
Protocol: Incorporation of Fmoc-homocyclohexyl-D-alanine in SPPS
1. Resin Preparation:
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Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
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Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.
2. N-terminal Fmoc Deprotection:
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Drain the DMF from the swollen resin.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 5 minutes at room temperature and drain the solution.
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Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.
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Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., chloranil test) can be performed to confirm the presence of a free primary amine.
3. Amino Acid Coupling:
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In a separate vial, dissolve Fmoc-homocyclohexyl-D-alanine (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or HOBt/DIC) in DMF.
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Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
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Allow the mixture to pre-activate for 2-5 minutes at room temperature.
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Add the activated amino acid solution to the deprotected resin in the reaction vessel.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test, which should be negative). If the test is positive, the coupling step can be repeated.
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Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
4. Peptide Chain Elongation:
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Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
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After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
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Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
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Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
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Filter the cleavage mixture to separate the resin.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold diethyl ether two more times.
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Dry the crude peptide under vacuum.
6. Purification:
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Caption: A generalized experimental workflow for the incorporation of Fmoc-homocyclohexyl-D-alanine into a peptide via solid-phase peptide synthesis (SPPS).
Conclusion
Fmoc-homocyclohexyl-D-alanine is a valuable reagent for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its ability to confer hydrophobicity and proteolytic resistance makes it a strategic component in the design of peptides with improved pharmacokinetic profiles. While detailed analytical and synthesis data for the compound itself are not widely published, its application in the well-established methodology of Fmoc-SPPS is straightforward and effective. The protocols and information provided herein serve as a foundational guide for the successful utilization of this compound in research and development.
